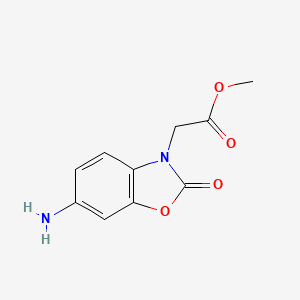

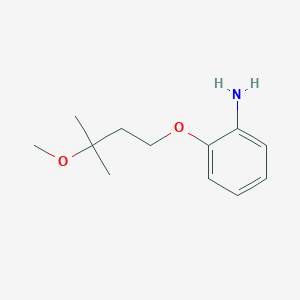

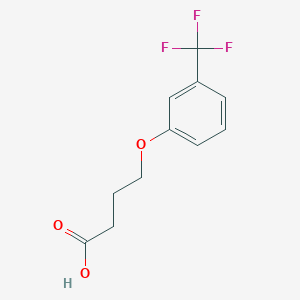

![molecular formula C11H14ClNO4 B1310352 [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride CAS No. 1052527-52-2](/img/structure/B1310352.png)

[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a biochemical used for proteomics research . It has a molecular weight of 259.69 .

Molecular Structure Analysis

The molecular formula of this compound is C11H13NO4 . The IUPAC name is 2,3-dihydro-1,4-benzodioxin-2-yl-N-methylmethanamine .Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.69 . The density is 1.3±0.1 g/cm3, and it has a boiling point of 389.2±35.0 °C at 760 mmHg .Applications De Recherche Scientifique

Application in Bioorganic & Medicinal Chemistry

Summary

The compound has been studied in the field of bioorganic and medicinal chemistry . A selective alpha2C adrenergic receptor antagonist was discovered, which demonstrated the structural requirements for binding affinity, functional activity, and selectivity over other alpha2-AR subtypes .

Methods

The methods involved in this application include structure-activity studies to understand the binding affinity, functional activity, and selectivity of the compound .

Results

The results showed that the compound could serve as a selective alpha2C adrenergic receptor antagonist .

Application in Enzyme Inhibition

Methods

The methods used in this application likely involved enzymatic assays to test the inhibitory effects of the compound .

Results

The results indicated that the compound exhibited moderate to weak inhibition of the enzymes .

Application in PARP1 Inhibition

Methods

The methods involved high-throughput virtual screening (HTVS) of a Maybridge small molecule library using the PARP1-benzimidazole-4-carboxamide co-crystal structure and pharmacophore model .

Results

The results led to the identification of eleven compounds. These compounds were evaluated using recombinant PARP1 enzyme assay that resulted in the acquisition of three PARP1 inhibitors .

Application in Organic Synthesis

Summary

2,3-Dihydro-1,4-benzoxathiines, which are structurally similar to your compound, have been prepared from readily available cyclohexanones and 2-mercaptoethanol via the NBS-mediated monothioacetal formation, ring expansion, and aromatization .

Methods

The methods involved the NBS-mediated monothioacetal formation, ring expansion, and aromatization .

Results

The results led to the successful synthesis of 2,3-dihydro-1,4-benzoxathiines .

Safety And Hazards

Propriétés

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4.ClH/c13-11(14)6-12-5-8-7-15-9-3-1-2-4-10(9)16-8;/h1-4,8,12H,5-7H2,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPZLISMTWMWCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CNCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424939 |

Source

|

| Record name | [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride | |

CAS RN |

1052527-52-2 |

Source

|

| Record name | [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

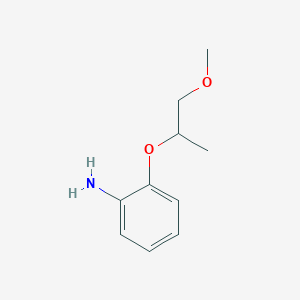

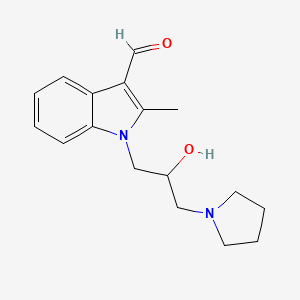

![5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1310284.png)

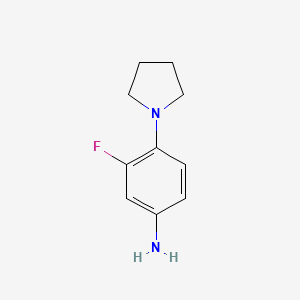

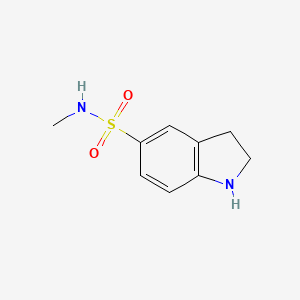

![6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B1310288.png)

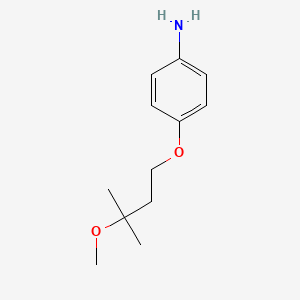

![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)